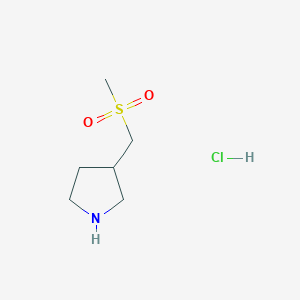
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803584-69-1 . It has a molecular weight of 199.7 . The IUPAC name for this compound is 3-((methylsulfonyl)methyl)pyrrolidine hydrochloride . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is 1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 199.7 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidines
- The compound is used in the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through a process involving cyclisation reactions. This method provides high yields and excellent stereoselectivities for the pyrrolidines, which are important in medicinal chemistry and drug development (Craig et al., 2000).
Ring Expansion Reactions
- It also finds application in ring expansion reactions, where 2-(α-hydroxyalkyl)azetidines are converted into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This rearrangement incorporates added nucleophiles at C-3 stereospecifically, offering a synthetic route to functionalized pyrrolidines (Durrat et al., 2008).
Green Chemistry Applications
- In green chemistry, the compound is used as an intermediate in the synthesis of environmentally friendly chemicals. For example, it's involved in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the production of certain medications (Gilbile et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3-(methylsulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBFHUOWKINVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Azaspiro[3.5]nonan-7-ol](/img/structure/B1447369.png)




